molecular formula C16H19FN2O2 B14798714 (3-Amino-6-fluoro-1,2,3,4-tetrahydro-carbazol-9-YL)-acetic acid ethyl ester

(3-Amino-6-fluoro-1,2,3,4-tetrahydro-carbazol-9-YL)-acetic acid ethyl ester

Cat. No.: B14798714
M. Wt: 290.33 g/mol
InChI Key: MKGHLQIXKMWBSG-UHFFFAOYSA-N
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Description

(3-Amino-6-fluoro-1,2,3,4-tetrahydro-carbazol-9-YL)-acetic acid ethyl ester is a synthetic organic compound that belongs to the class of carbazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-6-fluoro-1,2,3,4-tetrahydro-carbazol-9-YL)-acetic acid ethyl ester typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Carbazole Core: Starting from a suitable indole derivative, the carbazole core can be constructed through cyclization reactions.

    Introduction of Functional Groups: The amino and fluoro groups can be introduced through selective substitution reactions.

    Esterification: The final step involves the esterification of the acetic acid derivative with ethanol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the fluoro group to a hydroxyl group or the ester to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3-Amino-6-fluoro-1,2,3,4-tetrahydro-carbazol-9-YL)-acetic acid ethyl ester can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, carbazole derivatives have been studied for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. This compound could be investigated for similar activities, particularly due to the presence of the amino and fluoro groups, which are known to enhance biological activity.

Medicine

In medicine, this compound might be explored for its potential therapeutic applications. Carbazole derivatives have shown promise in the treatment of various diseases, and this compound could be a candidate for drug development.

Industry

Industrially, this compound could be used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (3-Amino-6-fluoro-1,2,3,4-tetrahydro-carbazol-9-YL)-acetic acid ethyl ester would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of the amino and fluoro groups could enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound, carbazole, is a well-known heterocyclic aromatic compound with various applications.

    6-Fluorocarbazole: A derivative with a fluoro group at the 6-position, similar to the compound .

    3-Aminocarbazole: A derivative with an amino group at the 3-position.

Uniqueness

(3-Amino-6-fluoro-1,2,3,4-tetrahydro-carbazol-9-YL)-acetic acid ethyl ester is unique due to the combination of the amino and fluoro groups, as well as the tetrahydro-carbazole core. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H19FN2O2

Molecular Weight

290.33 g/mol

IUPAC Name

ethyl 2-(3-amino-6-fluoro-1,2,3,4-tetrahydrocarbazol-9-yl)acetate

InChI

InChI=1S/C16H19FN2O2/c1-2-21-16(20)9-19-14-5-3-10(17)7-12(14)13-8-11(18)4-6-15(13)19/h3,5,7,11H,2,4,6,8-9,18H2,1H3

InChI Key

MKGHLQIXKMWBSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(CC(CC2)N)C3=C1C=CC(=C3)F

Origin of Product

United States

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